Cas no 1017-22-7 (Benzene,1,1'-[(1Z)-1-methyl-1,2-ethenediyl]bis-)

Benzene,1,1'-[(1Z)-1-methyl-1,2-ethenediyl]bis- structure
1017-22-7 structure
Product Name:Benzene,1,1'-[(1Z)-1-methyl-1,2-ethenediyl]bis-
CAS No:1017-22-7
MF:C15H14
MW:194.271664142609
CID:178363
PubChem ID:1224115
Update Time:2025-04-19

Benzene,1,1'-[(1Z)-1-methyl-1,2-ethenediyl]bis- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,1'-[(1Z)-1-methyl-1,2-ethenediyl]bis-
    • [(Z)-1-phenylprop-1-en-2-yl]benzene
    • 1-phenylprop-1-en-2-ylbenzene
    • AC1LONQ8
    • AC1Q1J8J
    • AG-H-12692
    • A-Methylstilbene
    • CHEBI:114975
    • CHEMBL14933
    • trans-
    • .alpha.-Methyl-cis-stilbene
    • alpha-Methyl-cis-stilbene
    • 1017-22-7
    • BDBM50111619
    • 1,2-diphenyl-(Z)-1-propene
    • Inchi: 1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b13-12-
    • InChI Key: OVZXISBUYCEVEV-SEYXRHQNSA-N
    • SMILES: C(/C)(=C\C1C=CC=CC=1)\C1C=CC=CC=1

Computed Properties

  • Exact Mass: 194.10962
  • Monoisotopic Mass: 194.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 4.8

Experimental Properties

  • Density: 1.009
  • Boiling Point: 282.5°Cat760mmHg
  • Flash Point: 124.5°C
  • Refractive Index: 1.612
  • PSA: 0
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